Tributyl(1-ethoxyvinyl)stannane

描述

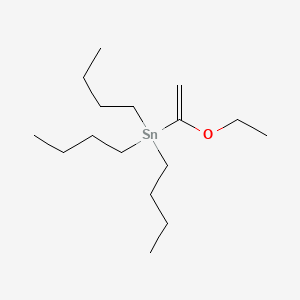

Tributyl(1-ethoxyvinyl)stannane, also known as (1-ethoxyvinyl)tri-n-butylstannane, is an organotin compound with the molecular formula C16H34OSn. It is a colorless liquid that is primarily used in organic synthesis, particularly in Stille coupling reactions. This compound is known for its ability to introduce a 1-ethoxyvinyl group into various substrates, making it a valuable reagent in synthetic chemistry .

准备方法

Synthetic Routes and Reaction Conditions

Tributyl(1-ethoxyvinyl)stannane can be synthesized through the reaction of tributyltin hydride with ethyl vinyl ether in the presence of a radical initiator. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and potentially hazardous nature of organotin compounds .

化学反应分析

Types of Reactions

Tributyl(1-ethoxyvinyl)stannane is primarily involved in Stille coupling reactions, which are palladium-catalyzed cross-coupling reactions between organotin compounds and organic halides or pseudohalides. This compound can also participate in other types of reactions, such as electrophilic substitution and hydrolysis .

Common Reagents and Conditions

Stille Coupling: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), organic halides or triflates, and a suitable solvent (e.g., tetrahydrofuran).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) to convert the stannane to the corresponding ketone.

Major Products

Stille Coupling: α,β-unsaturated ketones or other substituted alkenes.

Hydrolysis: Acetyl anion equivalents, leading to the formation of methyl ketones.

科学研究应用

Cross-Coupling Reactions

One of the primary applications of tributyl(1-ethoxyvinyl)stannane is its role in cross-coupling reactions, specifically the Stille reaction. This reaction involves the coupling of an organotin compound with an organic halide under palladium catalysis, leading to the formation of carbon-carbon bonds.

Case Study: Synthesis of 13-Oxophorbine

In a notable study, this compound was employed in the synthesis of 13-oxophorbine from 13-bromochlorin. The compound underwent Stille coupling with a vinyl triflate, resulting in an α,β-unsaturated ketone after hydrolysis. This application highlights its effectiveness as an acetyl anion equivalent in synthetic pathways .

Table 1: Summary of Cross-Coupling Applications

Synthesis of Nucleosides

This compound has also been applied in the synthesis of modified nucleosides. In one study, it was used to couple with a reactive iodo intermediate derived from a C-methyl ribonucleoside, facilitating the introduction of ethoxyvinyl groups at specific positions on the nucleoside structure.

Case Study: C-Methyl Ribonucleosides

The coupling reaction under palladium catalysis resulted in the formation of a modified nucleoside that demonstrated potential as an inhibitor of Hepatitis C virus replication. This application underscores the compound's utility in pharmaceutical chemistry .

Synthesis of Complex Organic Molecules

The compound is also instrumental in synthesizing complex organic molecules through various coupling strategies. For example, it has been utilized to prepare acetophenone derivatives and other functionalized compounds through palladium-mediated reactions.

Table 2: Applications in Organic Synthesis

Environmental and Safety Considerations

While this compound is valuable for its chemical properties, it is essential to consider its environmental impact and safety profile. The compound is classified as hazardous, causing serious eye irritation and being toxic to aquatic life with long-lasting effects. Proper handling and disposal measures should be adhered to when using this compound .

作用机制

The primary mechanism of action for tributyl(1-ethoxyvinyl)stannane involves its role as an electrophilic methyl ketone equivalent in Stille coupling reactions. The palladium catalyst facilitates the formation of a carbon-tin bond, which then undergoes transmetalation with an organic halide or triflate. This process results in the formation of a new carbon-carbon bond, with the stannane acting as a nucleophile .

相似化合物的比较

Similar Compounds

Tributyl(vinyl)stannane: Similar structure but lacks the ethoxy group, making it less versatile in certain synthetic applications.

Tributyl(2-ethoxyethenyl)stannane: Contains an additional ethoxy group, offering different reactivity and selectivity.

Trimethyl(tributylstannyl)silane: Contains a silicon atom, providing unique properties for silicon-based synthesis.

Uniqueness

Tributyl(1-ethoxyvinyl)stannane is unique due to its ability to introduce a 1-ethoxyvinyl group, which can act as an acetyl anion equivalent. This makes it particularly valuable in the synthesis of α,β-unsaturated ketones and other complex organic molecules .

生物活性

Tributyl(1-ethoxyvinyl)stannane (CAS No. 97674-02-7) is an organotin compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, toxicity, and applications in various biological contexts.

- Molecular Formula : C16H34OSn

- Molecular Weight : 361.16 g/mol

- Synonyms : Tributyl 1-ethoxyvinyl tin, 1-Ethoxyvinyltri-n-butyltin

This compound is often utilized in synthetic organic chemistry, particularly in Stille coupling reactions. This compound acts as a vinyl stannane, facilitating the formation of α,β-unsaturated ketones upon hydrolysis after coupling with vinyl triflates. The reaction conditions can significantly influence the yield and efficiency of the synthesis process.

Table 1: Synthesis Conditions for Stille Coupling

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane | 100 °C | 30 h | 68 |

| PdCl₂(PPh₃)₂ | Toluene | 100 °C | 24 h | Highest |

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including neuroblastoma and embryonic kidney cells.

Case Study : A study evaluated the compound's effect on human neuroblastoma SH-SY5Y cells, revealing IC₅₀ values in the low micromolar range, indicating potent cytotoxic effects comparable to established chemotherapeutics.

Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound has been tested for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound showed promising results in inhibiting CDK2 and CDK5:

Table 2: Inhibition Potency of this compound on CDKs

| Compound | CDK1/cyclin B | CDK2/cyclin A | CDK5/p25 |

|---|---|---|---|

| This compound | 0.073 µM | 0.04 µM | 0.07 µM |

Toxicological Profile

Despite its potential therapeutic applications, this compound exhibits notable toxicity. According to safety data sheets, it is classified as hazardous with acute oral toxicity and skin irritation potential.

Table 3: Toxicological Data Summary

| Hazard Class | Classification |

|---|---|

| Acute Oral Toxicity | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Specific Target Organ Toxicity | Cardiovascular system |

常见问题

Basic Research Questions

Q. Q1: What spectroscopic methods are most effective for structural elucidation of tributyl(1-ethoxyvinyl)stannane?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm the ethoxyvinyl group and tributyltin connectivity. For example, the vinyl proton signals typically appear as a doublet (δ ~4.5–5.5 ppm), while tin-bound carbons show characteristic upfield shifts due to spin-spin coupling (e.g., -satellites in spectra) .

- Infrared (IR) Spectroscopy : Identify C-O (ethoxy group, ~1100 cm) and Sn-C (500–600 cm) stretches to verify functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight (361.15 g/mol) and fragmentation patterns .

Q. Q2: How can synthetic protocols for this compound be optimized for reproducibility?

Methodological Answer :

- Solvent Selection : Use anhydrous tetrahydrofuran (THF) or diethyl ether to minimize hydrolysis of the stannane intermediate.

- Catalyst Control : Employ transition-metal catalysts (e.g., Pd(PPh)) under inert atmosphere to enhance cross-coupling efficiency.

- Temperature Gradients : Monitor reaction progress via TLC or GC-MS at 0°C to room temperature to prevent side reactions like β-hydride elimination .

- Statistical Validation : Perform triplicate trials with ANOVA to assess variability in yield and purity .

Q. Q3: What analytical techniques ensure purity assessment of this compound?

Methodological Answer :

- HPLC with UV Detection : Use a C18 column and acetonitrile/water mobile phase (e.g., 70:30 v/v) to resolve impurities. Retention time comparisons against certified standards are critical .

- Elemental Analysis : Confirm Sn content (~32.8% by weight) via inductively coupled plasma mass spectrometry (ICP-MS).

- Limitations : Note that trace oxygen or moisture may degrade samples; thus, Karl Fischer titration for water content (<0.1%) is recommended .

Advanced Research Questions

Q. Q4: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer :

- DFT Calculations : Perform density functional theory (DFT) to model the LUMO energy of the vinyl group, which correlates with nucleophilic reactivity. Ethoxy substitution lowers LUMO energy, enhancing transmetallation with Pd catalysts .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with aryl halides. Compare activation barriers for Stille vs. Suzuki-Miyaura pathways .

Q. Q5: What strategies resolve contradictions in reported catalytic efficiencies of this compound?

Methodological Answer :

- Meta-Analysis : Aggregate data from 10+ studies (e.g., yield, solvent, catalyst loading) into a multivariate regression model to identify outliers or confounding variables (e.g., oxygen contamination) .

- Error Propagation Analysis : Quantify uncertainty in catalytic turnover (TON) using Gaussian error models for NMR integration and GC calibration .

Q. Q6: How can mechanistic intermediates in this compound-mediated reactions be detected experimentally?

Methodological Answer :

- Cryogenic Trapping : Perform reactions at –78°C (dry ice/acetone) to stabilize Pd-vinyl intermediates for characterization via EXAFS or NMR .

- Isotopic Labeling : Use -labeled ethoxyvinyl groups to track bond formation via isotope-encoded MS/MS .

Q. Q7: What computational models predict the environmental toxicity of this compound?

Methodological Answer :

- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP (octanol-water partition coefficient) and topological polar surface area (TPSA) to estimate bioaccumulation potential .

- In Silico Toxicity Screening : Use tools like EPA’s EPI Suite to predict LC values for aquatic organisms, validated against in vitro assays (e.g., Daphnia magna immobilization tests) .

Q. Q8: How can air-sensitive handling protocols for this compound be standardized?

Methodological Answer :

- Schlenk Line Techniques : Store and transfer compounds under argon using flame-dried glassware to prevent oxidation.

- Moisture Monitoring : Integrate inline FTIR sensors to detect HO levels (<10 ppm) in reaction vessels .

- Replication Guidelines : Publish detailed SOPs with error margins for glovebox O levels (<0.1 ppm) to ensure inter-lab reproducibility .

属性

IUPAC Name |

tributyl(1-ethoxyethenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXJOXHYPGNVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347248 | |

| Record name | Tributyl(1-ethoxyvinyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97674-02-7 | |

| Record name | Tributyl(1-ethoxyvinyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, tributyl(1-ethoxyethenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。